7-Fluoro-1H-indazol-6-ol (CAS 1638764-18-7): A Comprehensive Technical Guide on Properties, Synthesis, and Medicinal Chemistry Applications
7-Fluoro-1H-indazol-6-ol (CAS 1638764-18-7): A Comprehensive Technical Guide on Properties, Synthesis, and Medicinal Chemistry Applications
Executive Summary
As a Senior Application Scientist in medicinal chemistry, I frequently encounter small-molecule building blocks that serve as the foundation for complex drug discovery programs. 7-Fluoro-1H-indazol-6-ol is a highly specialized, conformationally constrained heterocyclic scaffold. Its unique stereoelectronic profile—driven by the synergistic positioning of a fluorine atom and a hydroxyl group on an indazole core—makes it an exceptionally valuable pharmacophore for central nervous system (CNS) targets, including serotonin (5-HT) receptors and acetylcholinesterase (AChE) inhibitors. This whitepaper provides an in-depth technical analysis of its physicochemical properties, pharmacological utility, and a validated synthetic methodology for its preparation.
Physicochemical Profiling & Structural Analysis
Understanding the baseline properties of 7-fluoro-1H-indazol-6-ol is critical for predicting its behavior in biological systems and synthetic reactions.
| Property | Value |
| Chemical Name | 7-fluoro-1H-indazol-6-ol |
| CAS Registry Number | 1638764-18-7 [1] |
| Molecular Formula | C7H5FN2O [1] |
| Molecular Weight | 152.13 g/mol [2] |
| Monoisotopic Mass | 152.03859 Da [1] |
| Core Scaffold | Indazole (fused pyrazole and benzene) |
Structural Causality in Drug Design: The strategic placement of the fluorine atom at the C7 position adjacent to the C6-hydroxyl group is a classic example of bioisosteric and electronic tuning. Fluorine's high electronegativity exerts a strong inductive electron-withdrawing effect, which significantly lowers the pKa of the adjacent C6-hydroxyl group. This makes the hydroxyl a much stronger hydrogen bond donor, enhancing its interaction with target protein residues (e.g., Asp or Ser residues in GPCR binding pockets). Furthermore, the fluorine atom increases the overall lipophilicity (logP) of the scaffold, which is a critical parameter for crossing the blood-brain barrier (BBB) in CNS-targeted therapies.
Pharmacological Applications & Target Engagement
7-Fluoro-1H-indazol-6-ol is prominently featured in the design of neuroactive compounds.
Serotonin Receptor Modulation (5-HT2A / 5-HT2C): Derivatives of this scaffold, such as (S)-1-(2-aminopropyl)-7-fluoro-1H-indazol-6-ol, have been identified as potent modulators of the 5-HT2A and 5-HT2C receptors [3]. The indazole core mimics the indole ring of endogenous serotonin, while the 6-hydroxyl and 7-fluoro substituents optimize binding affinity and subtype selectivity within the transmembrane helices of the receptor. Activation of the 5-HT2C receptor by these derivatives triggers a Gq-protein coupled signaling cascade, which is a primary mechanism explored in the development of anti-obesity and antipsychotic therapeutics [4].
5-HT2C Receptor Gq-Coupled Signaling Pathway activated by indazole derivatives.
Alzheimer's Disease (AD) Therapeutics: In computational modeling and drug design for AD, 7-fluoro-1H-indazol-6-ol serves as a building block for multi-target ligands. It is frequently utilized to construct inhibitors that target the peripheral anionic site (PAS) of acetylcholinesterase (AChE), preventing the breakdown of acetylcholine while also hindering amyloid-beta aggregation[5].
Synthetic Methodologies and Protocols
To ensure high scientific integrity, the synthesis of 7-fluoro-1H-indazol-6-ol must be approached with a self-validating protocol. The most robust route involves the construction of the indazole ring via hydrazine-mediated cyclization, followed by ether cleavage.
Experimental Protocol: Synthesis of 7-Fluoro-1H-indazol-6-ol
Phase 1: Cyclization to 7-Fluoro-6-methoxy-1H-indazole
-
Reagents: 2,3-Difluoro-4-methoxybenzaldehyde (1.0 eq), Hydrazine hydrate (NH2NH2·H2O, 3.0 eq), Anhydrous DMSO.
-
Procedure: Dissolve the benzaldehyde derivative in anhydrous DMSO. Add hydrazine hydrate dropwise at room temperature. Heat the mixture to 110°C for 4-6 hours.
-
Causality: The initial step forms a hydrazone intermediate. Heating the mixture facilitates an intramolecular Nucleophilic Aromatic Substitution (SNAr). The fluorine at the 2-position is highly activated by the electron-withdrawing nature of the hydrazone, making it an excellent leaving group for the cyclization, yielding 7-fluoro-6-methoxy-1H-indazole.
-
Validation: Monitor via LC-MS. The target intermediate will show an [M+H]+ peak at m/z 167.
Phase 2: Demethylation
-
Reagents: 7-Fluoro-6-methoxy-1H-indazole (1.0 eq), Boron tribromide (BBr3, 1.0 M in DCM, 3.0 eq), Anhydrous Dichloromethane (DCM).
-
Procedure: Cool the solution of the indazole intermediate in DCM to -78°C under an inert argon atmosphere. Add BBr3 dropwise. Gradually warm the reaction to room temperature and stir for 12 hours.
-
Causality: BBr3 is a strong Lewis acid that coordinates with the oxygen of the methoxy group, facilitating the cleavage of the methyl ether bond to reveal the free hydroxyl group. The ultra-low temperature is critical to prevent unwanted bromination of the electron-rich indazole core.
-
Quenching: Carefully quench the reaction with methanol at 0°C to destroy excess BBr3, followed by neutralization with saturated aqueous NaHCO3.
-
Validation: The success of the demethylation is confirmed by the loss of 14 Da in mass spectrometry ([M+H]+ at m/z 153) and the disappearance of the characteristic methoxy singlet (~3.8 ppm) in 1H-NMR.
Two-step synthetic workflow for 7-fluoro-1H-indazol-6-ol.
Analytical Characterization & Quality Control
For downstream applications in drug development, rigorous quality control is mandatory to ensure batch-to-batch consistency.
-
LC-MS: Electrospray ionization (ESI) should yield a distinct[M+H]+ adduct at 153.04587 m/z and an[M-H]- adduct at 151.03131 m/z [1].
-
1H-NMR (DMSO-d6): Expected signals include a broad singlet for the indazole N-H (~13.0 ppm), a singlet for the hydroxyl O-H (~10.2 ppm, shifted downfield due to the adjacent fluorine), an aromatic singlet for the pyrazole C-H (~8.0 ppm), and two coupled aromatic doublets/multiplets for the benzene ring protons.
-
Purity: >98% purity as determined by HPLC (UV detection at 254 nm) is strictly required before utilizing this building block in cross-coupling or alkylation reactions.
Conclusion
7-Fluoro-1H-indazol-6-ol is far more than a simple catalog chemical; it is a meticulously designed pharmacophore. By understanding the causality behind its structural features—specifically the pKa modulation and lipophilicity enhancement driven by the 7-fluoro substituent—medicinal chemists can rationally deploy this scaffold to engage complex CNS targets like 5-HT receptors and AChE. The validated synthetic protocols provided herein ensure reproducible access to this critical building block.
References
- PubChemLite. "7-fluoro-1h-indazol-6-ol (C7H5FN2O) - Structural Information." Université du Luxembourg.
- BLD Pharm. "1638764-18-7 | 7-fluoro-1H-indazol-6-ol.
- BindingDB. "BDBM50180258 1-((S)-2-aminopropyl)-7-fluoro-1H-indazol-6-ol." UC San Diego.
- ResearchGate. "Plausible binding mode of agonists in the 5-HT2C model.
- DOKUMEN.PUB. "COMPUTATIONAL MODELING OF DRUGS AGAINST ALZHEIMER S DISEASE.
